6-Bromo-5-methyl-1H-indazole
Overview
Description
6-Bromo-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the sixth position and a methyl group at the fifth position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
6-Bromo-5-methyl-1H-indazole is a heterocyclic compound with a wide variety of medicinal applications . It has been found to have potential anticancer, antiangiogenic, and antioxidant activities . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell division and growth . This can lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
Given its potential anticancer, antiangiogenic, and antioxidant activities , it can be inferred that this compound may affect pathways related to cell division, angiogenesis, and oxidative stress.
Result of Action
This compound has been found to exhibit anticancer, antiangiogenic, and antioxidant activities . In a study, certain derivatives of this compound were found to hinder the viability of three human cancer cell lines . Some compounds showed higher inhibitory activity on the viability of liver cancer cells compared to the standard methotrexate . These compounds were also found to inhibit proangiogenic cytokines associated with tumor development .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid contact with skin and eyes, and formation of dust and aerosols . Moreover, the compound’s action can be affected by the physiological environment within the body, including pH, temperature, and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
6-Bromo-5-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound can bind to the active sites of these enzymes, thereby modulating their activity and reducing inflammation. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that promote cell growth . It also affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in downstream signaling events . These interactions result in alterations in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s effects. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by influencing the activity of key metabolic enzymes . For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . Additionally, this compound can affect the synthesis and degradation of biomolecules, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organelles can influence its biological effects, including its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression and cellular responses . The subcellular localization of this compound is a critical determinant of its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-bromo-4-methylphenylhydrazine with formic acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of 2-bromo-4-methylphenylhydrazine and ethyl formate in the presence of a base such as sodium ethoxide. The reaction mixture is heated, and the product is isolated through extraction and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The indazole ring can be reduced to form dihydroindazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 6-substituted-5-methyl-1H-indazole derivatives.
Oxidation Reactions: Products include 6-bromo-5-carboxy-1H-indazole.
Reduction Reactions: Products include 6-bromo-5-methyl-1,2-dihydroindazole.
Scientific Research Applications
6-Bromo-5-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methyl-1H-indazole
- 6-Bromo-1-methyl-1H-indazole
- 5-Methyl-1H-indazole
- 6-Bromo-1H-indazole
Uniqueness
6-Bromo-5-methyl-1H-indazole is unique due to the specific positioning of the bromine and methyl groups on the indazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions, while the methyl group can influence its steric and electronic properties.
Properties
IUPAC Name |
6-bromo-5-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLZDOJZLKUKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646670 | |
Record name | 6-Bromo-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-69-0 | |
Record name | 6-Bromo-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-5-METHYLINDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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